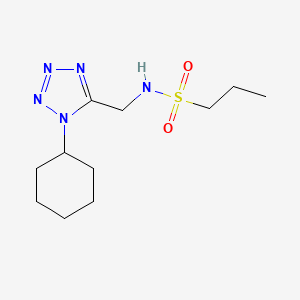

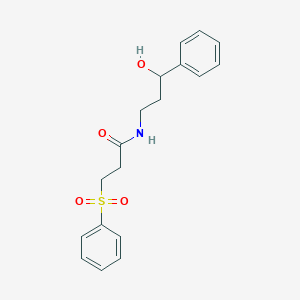

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to have various biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amines and other precursors to form the tetrahydroquinazoline core, followed by various functional group interconversions to install the other groups .Molecular Structure Analysis

The compound contains a tetrahydroquinazoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. It also has various substituents, including a diethylaminoethyl group and an isopentyl group .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, and the carbonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the nature and arrangement of its functional groups .科学的研究の応用

Drug Delivery Systems

This compound’s structure suggests it could be useful in the development of drug delivery systems . Its amphiphilic nature may allow it to form polymersomes, which are vesicular structures that can encapsulate therapeutic agents. These polymersomes can be engineered to be responsive to environmental changes, such as pH, making them ideal for targeted drug delivery .

Nanomedicine

In the realm of nanomedicine , the compound could be utilized to create nanoparticles with specific responses to biological stimuli. For instance, its diethylamino group could facilitate the formation of nanoparticles that exhibit temperature-responsive behavior, which is crucial for applications like controlled drug release .

Biomimetic Nanoreactors

The compound’s ability to form stable nanostructures makes it a candidate for constructing biomimetic nanoreactors . These nanoreactors can mimic biological processes and could be used for synthesizing complex organic compounds or degrading pollutants .

Artificial Cells and Organelles

There’s potential for this compound to be used in the creation of artificial cells and organelles . By self-assembling into polymersomes, it could form structures that mimic the functions of natural cells, such as selective permeability and compartmentalization, which are essential for studying cell biology and developing synthetic biology applications .

Antimicrobial Agents

The structural components of the compound suggest it could have antimicrobial properties. It might be synthesized into derivatives that are effective against a range of bacteria and yeast, providing a new avenue for antibiotic research .

Sensing and Diagnostics

Lastly, the compound could find use in sensing and diagnostics . Its reactive groups might be engineered to change color or fluorescence in the presence of specific biomolecules, making it a valuable tool for detecting diseases or monitoring biological processes .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate to form the intermediate N-(2-(diethylamino)ethyl)-N-isopentylthiourea. This intermediate is then reacted with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "2-(diethylamino)ethylamine", "isopentyl isothiocyanate", "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate in ethanol to form N-(2-(diethylamino)ethyl)-N-isopentylthiourea.", "Step 2: Reaction of N-(2-(diethylamino)ethyl)-N-isopentylthiourea with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in ethanol to form the final product '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |

CAS番号 |

422528-35-6 |

製品名 |

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

分子式 |

C20H30N4O2S |

分子量 |

390.55 |

IUPAC名 |

3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |

InChIキー |

VZOSZRUJMFXHOJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)

![N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2580864.png)

![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)

![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)